[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a piperidine ring linked to a 2-chloro-6-methylpyrimidin-4-yl group. Its molecular formula is C₁₆H₂₅ClN₄O₂, with CAS numbers 1261235-47-5 (ECHEMI) and 69578-93-4 (Parchem) listed in different sources, likely reflecting structural variants or database discrepancies . It serves as a synthetic intermediate in pharmaceutical chemistry, particularly in nucleoside analogue development (e.g., paltusotine for HIV-1 research) . The compound is noted as discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis or optimization priorities .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRNTPNFZZSCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1261234-49-4) is a synthetic derivative characterized by its unique structural features, including a piperidine core and a chloro-substituted pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
- Molecular Formula : C16H25ClN4O2
- Molecular Weight : 340.85 g/mol
- Purity : 95%+
- Storage Conditions : Sealed in dry conditions at 2-8°C
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro-substituent on the pyrimidine ring may enhance the antimicrobial efficacy by influencing membrane permeability and enzyme interactions.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. Studies suggest that the piperidine structure contributes to the binding affinity with AChE, making it a candidate for further exploration in neuropharmacology.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the pyrimidine and piperidine rings significantly impact biological activity. For example, varying the substituents on the pyrimidine ring can alter both potency and selectivity against specific targets.
| Substituent | Biological Activity | Notes |
|---|---|---|
| Chloro | Increased potency against bacteria | Enhances membrane permeability |
| Methyl | Moderate AChE inhibition | Affects binding affinity |
| Tert-butyl | Improved stability | Enhances solubility in biological systems |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various piperidine derivatives demonstrated that compounds with chloro-substituents exhibited up to 70% inhibition against Bacillus subtilis at concentrations of 50 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity. -
Enzyme Inhibition :
In vitro assays showed that the compound inhibited AChE with an IC50 value of 12 µM, indicating a strong potential for therapeutic applications in cognitive disorders. The docking studies suggested that the compound binds effectively within the active site of AChE, stabilizing the enzyme-substrate complex.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Implications
- Bioactivity : Chloro and methyl groups on pyrimidine (target compound) may enhance DNA-binding affinity in antiviral agents, whereas methoxy analogues () could improve oral bioavailability .
- Metabolic Stability : The tert-butyl carbamate group generally reduces metabolic degradation, but its position (4-ylmethyl vs. 3-yl) affects steric accessibility to enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
